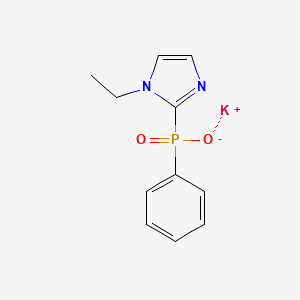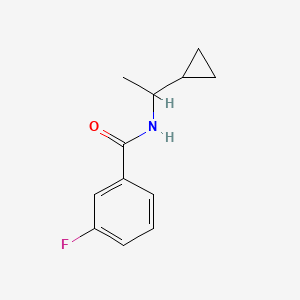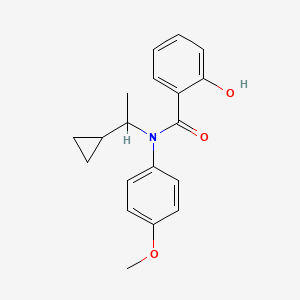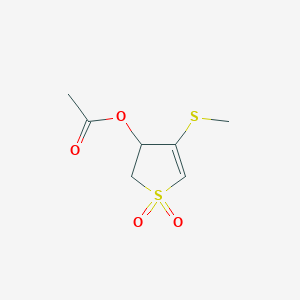
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide
Descripción general
Descripción
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide, also known as CPPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPEB is a selective agonist of the G protein-coupled receptor 55 (GPR55), which is a relatively new member of the cannabinoid receptor family. In
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to have potential therapeutic applications in various fields of research such as neuroprotection, pain management, and cancer treatment. Studies have shown that N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide can protect against neuronal damage caused by ischemia-reperfusion injury and reduce neuropathic pain in animal models. Additionally, N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide acts as a selective agonist of GPR55, a receptor that is widely expressed in the central nervous system and peripheral tissues. GPR55 has been found to play a role in various physiological processes such as pain modulation, inflammation, and bone metabolism. Activation of GPR55 by N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of inflammatory responses, and the induction of apoptosis in cancer cells. Studies have shown that N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide can increase intracellular calcium levels in various cell types, leading to the activation of downstream signaling pathways. Additionally, N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglial cells, suggesting a potential role in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has several advantages as a research tool, including its selectivity for GPR55 and its ability to activate downstream signaling pathways. However, there are also limitations to its use in lab experiments. For example, N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the lack of specific antibodies for GPR55 can make it challenging to study the receptor's expression and localization.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective agonists of GPR55, which could be used to further investigate the receptor's physiological functions. Additionally, studies could be conducted to explore the potential therapeutic applications of N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide in various disease models, such as Alzheimer's disease and cancer. Finally, research could be conducted to investigate the role of GPR55 in other physiological processes, such as bone metabolism and reproductive function.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(14-11-12-14)20(16-8-4-6-10-18(16)23-2)19(22)15-7-3-5-9-17(15)21/h3-10,13-14,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFINGUXDHOYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)

![2-[(benzoyloxy)methyl]-5-(1H-[1,2,3]triazolo[4,5-b]phenazin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823119.png)
![2-[(benzoyloxy)methyl]-5-(6-methyl-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823127.png)




![N,N'-bis[1-(benzylamino)-2,2,2-trichloroethyl]urea](/img/structure/B3823157.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B3823159.png)
![2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B3823160.png)
